(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone
Description
The compound "(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone" features a brominated furan ring, a methyl-substituted benzoimidazole moiety, and an azetidine (four-membered nitrogen-containing ring) linked via a methanone group. This structure combines aromatic, heterocyclic, and strained ring systems, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-9-2-3-11-12(6-9)19-15(18-11)10-7-20(8-10)16(21)13-4-5-14(17)22-13/h2-6,10H,7-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJVHKINVEVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and benzo[d]imidazole derivatives. The furan derivative is brominated to obtain 5-bromofuran-2-yl, while the benzo[d]imidazole derivative is methylated to produce 5-methyl-1H-benzo[d]imidazole. These intermediates are then coupled with azetidin-1-ylmethanone under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols
Biological Activity
The compound (5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.20 g/mol. The structure features a furan ring, a benzimidazole moiety, and an azetidine unit, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrN₃O₂ |
| Molecular Weight | 360.20 g/mol |
| IUPAC Name | (5-bromofuran-2-yl)-[3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl]methanone |
| InChI Key | Provided in PubChem |
Synthesis
The synthesis of this compound typically involves several steps, starting with the bromination of furan derivatives followed by the preparation of benzimidazole derivatives. The final coupling reaction forms the target compound. Key reaction conditions include:
- Bromination : Using bromine in an appropriate solvent.
- Methylation : Employing methylating agents for the benzimidazole.
- Coupling Reaction : Utilizing coupling agents to facilitate the formation of the azetidine linkage.
Anticancer Properties
Research indicates that compounds containing furan and benzimidazole rings exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of cell proliferation : Compounds like this one can disrupt cell cycle progression.
- Induction of apoptosis : They may activate intrinsic apoptotic pathways.
A study highlighted that derivatives of benzimidazole showed promising activity against breast cancer cells, suggesting that modifications to these structures could enhance their efficacy against various cancer types .
Antimicrobial Activity
The presence of the furan moiety has been associated with antimicrobial effects. Compounds similar to this compound have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Some studies suggest that benzimidazole derivatives exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. This activity is attributed to their ability to inhibit acetylcholinesterase and modulate neuroinflammatory responses.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Testing :
- Neuroprotective Mechanisms :
Scientific Research Applications
Research indicates that (5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone exhibits promising biological activities, making it a candidate for drug development. Key findings include:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes linked to disease processes, which could be beneficial in treating conditions like diabetes or hypertension.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
-
Preparation of Intermediates :
- The furan derivative is brominated to yield 5-bromofuran.
- The benzimidazole derivative is methylated to produce 5-methyl-1H-benzimidazole.
-
Coupling Reaction :
- The intermediates are coupled with azetidin-1-ylmethanone under controlled conditions to form the final product.
-
Optimization of Reaction Conditions :
- Parameters such as temperature, pressure, and catalyst usage are optimized to enhance yield and purity.
Industrial Applications
Given its diverse applications, this compound is being explored for various industrial uses:
- Drug Development : Its potential as an active pharmaceutical ingredient (API) makes it a candidate for further clinical trials and therapeutic formulations.
- Catalyst Synthesis : The compound may serve as a precursor in synthesizing other complex organic molecules or catalysts used in chemical reactions.
- Material Science : Research is ongoing into its use in developing novel materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines .
- Antimicrobial Efficacy Research : Another study highlighted its effectiveness against resistant bacterial strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .
- Enzyme Inhibition Analysis : Research examining the inhibition of specific enzymes associated with metabolic disorders provided insights into its therapeutic potential for conditions like diabetes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Heterocyclic Cores
Furan vs. Thiophene Analogues
- Thiophene-Based Compound: describes 2-(5-bromothiophen-2-yl)-1H-benzo[d]imidazole, where a bromothiophene replaces the bromofuran.
- Target Compound : The bromofuran moiety provides a smaller heteroatom (oxygen), which may reduce steric hindrance and influence dipole interactions.
Azetidine vs. Imidazoline/Thioether Linkers
- Thioether-Linked Compound : details a derivative with a 4,5-dihydroimidazole-thioether bridge instead of azetidine. The thioether group introduces flexibility and sulfur-mediated hydrophobic interactions, contrasting with the rigid, strained azetidine ring in the target compound .
- Imidazoline Derivatives : Compounds in and utilize imidazoline or imidazolone cores, which are less strained than azetidine and may exhibit different conformational stability .
Functional Group Modifications
Methanone vs. Ester/Acid Derivatives
- Ester/Acid Analogues: describes ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate and its acid derivative. The ester/acid groups increase polarity and solubility compared to the methanone bridge in the target compound .
- Benzofuran-Ketone Derivatives: highlights benzofuran-based methanones with azo substituents, which share the ketone linkage but lack the azetidine-benzoimidazole framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
